N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide
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Overview
Description
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide is a compound belonging to the coumarin family Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Acylation Reaction: The hydroxyl group at the 7-position of the coumarin is acylated using butyric anhydride or butyryl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin core can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce a secondary alcohol.
Scientific Research Applications
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its potential therapeutic effects, it is studied for its use in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide can be compared with other similar compounds, such as:
7-Hydroxy-4-methylcoumarin: Lacks the butyramide group, which may result in different biological activities and properties.
Coumarin: The parent compound of the coumarin family, which has a simpler structure and different applications.
Warfarin: A well-known anticoagulant derived from coumarin, used in the treatment of blood clotting disorders.
Biological Activity
N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide, a derivative of coumarin, has garnered attention for its diverse biological activities. Coumarins are known for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
- Chemical Name : this compound
- CAS Number : 113808-19-8
- Molecular Formula : C17H19NO3
- Molecular Weight : 299.34 g/mol
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit strong antioxidant properties. The compound this compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.
Study | Method | Result |
---|---|---|
Sharma et al. (2005) | DPPH Assay | Significant reduction in DPPH radical activity at concentrations above 50 µg/mL. |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various models. In a study involving carrageenan-induced paw edema in rats, the compound demonstrated significant inhibition of inflammation compared to the control group.
Compound | Dose (mg/kg) | % Inhibition |
---|---|---|
N-(7-Hydroxy...) | 30 | 65.23% |
Diclofenac (Standard) | 100 | 74.60% |
The results suggest that N-(7-Hydroxy...) is comparable to standard anti-inflammatory drugs.
3. Antimicrobial Activity
The antimicrobial efficacy of N-(7-Hydroxy...) has been assessed against several bacterial strains. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity.
4. Anticancer Activity
Preliminary studies have suggested that coumarin derivatives can induce apoptosis in cancer cells. N-(7-Hydroxy...) was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF7 (Breast Cancer) | 30 |
This indicates that the compound may serve as a lead for developing anticancer therapies.
Case Studies and Research Findings
Several studies have explored the biological activities of coumarin derivatives, with a focus on their mechanisms of action:
- Sharma et al. (2005) highlighted the antioxidant properties of coumarins and their ability to protect against oxidative damage.
- Iqbal et al. (2009) reported on the antiamoebic effects of related compounds, suggesting a broader spectrum of biological activity.
- Siddiqui et al. (2009) found anticonvulsant properties in similar compounds, indicating potential therapeutic applications beyond inflammation and infection.
Properties
CAS No. |
118057-38-8 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)butanamide |
InChI |
InChI=1S/C14H15NO4/c1-3-4-13(17)15-10-6-9-8(2)5-14(18)19-12(9)7-11(10)16/h5-7,16H,3-4H2,1-2H3,(H,15,17) |
InChI Key |
GUYABIBMPMMYBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O |
Origin of Product |
United States |
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